molecular formula C9H17FN2 B3243141 4-(3-Fluoro-pyrrolidin-1-yl)-piperidine CAS No. 1547144-96-6

4-(3-Fluoro-pyrrolidin-1-yl)-piperidine

Cat. No. B3243141
CAS RN: 1547144-96-6
M. Wt: 172.24 g/mol
InChI Key: BVIBYYCIBCALCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-pyrrolidin-1-yl)-piperidine, also known as 3F-PP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-(3-Fluoro-pyrrolidin-1-yl)-piperidine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release by affecting the activity of presynaptic receptors. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-(3-Fluoro-pyrrolidin-1-yl)-piperidine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the locomotor activity in rodents and to induce hyperactivity in certain brain regions. It has also been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that 4-(3-Fluoro-pyrrolidin-1-yl)-piperidine may have potential therapeutic applications in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(3-Fluoro-pyrrolidin-1-yl)-piperidine is its high binding affinity for various receptors, which makes it a useful tool compound for studying the function of these receptors. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 4-(3-Fluoro-pyrrolidin-1-yl)-piperidine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(3-Fluoro-pyrrolidin-1-yl)-piperidine. One potential direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to investigate the potential toxicity and safety of 4-(3-Fluoro-pyrrolidin-1-yl)-piperidine.

Scientific Research Applications

4-(3-Fluoro-pyrrolidin-1-yl)-piperidine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant binding affinity for various receptors, including dopamine, serotonin, and norepinephrine receptors. This compound has been used as a tool compound for studying the function of these receptors in various physiological and pathological conditions.

properties

IUPAC Name

4-(3-fluoropyrrolidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIBYYCIBCALCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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